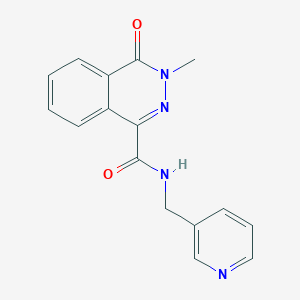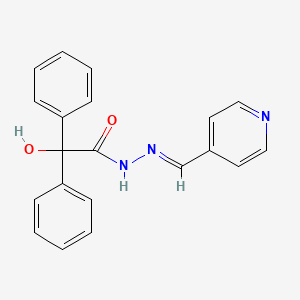
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that has gained significant attention in recent years due to its potential cognitive enhancing effects. Noopept is a derivative of the racetam family of nootropics and is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain.
Mechanism of Action
Noopept is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and Noopept has been shown to increase glutamate levels, which may enhance synaptic plasticity and improve cognitive function. Acetylcholine is another important neurotransmitter involved in learning and memory, and Noopept has been shown to increase acetylcholine levels in the brain, which may also contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects, including increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, Noopept has been shown to increase the density of dopamine D2 and serotonin 5-HT1A receptors in the brain, which may contribute to its mood-enhancing effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Noopept in lab experiments is its high potency, which allows for lower doses to be used compared to other nootropic compounds. This can be beneficial in reducing the risk of side effects and improving the accuracy of experimental results. However, one limitation of using Noopept in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
Future Directions
There are several future directions for research on Noopept, including investigating its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term safety and efficacy of Noopept use, particularly in healthy individuals. Finally, research is needed to identify optimal dosing regimens and potential drug interactions with Noopept.
Synthesis Methods
Noopept is synthesized through the reaction of N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamideyl-L-prolylglycine with ethyl ester. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
Noopept has been extensively studied for its potential cognitive enhancing effects. Several studies have reported that Noopept can improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Additionally, Noopept has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)15(11(3)4)16-14(18)9-12-7-5-6-8-13(12)17(19)20/h5-8,10-11,15H,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMDCSNIWIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
